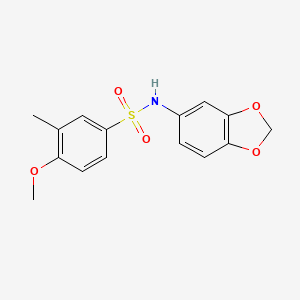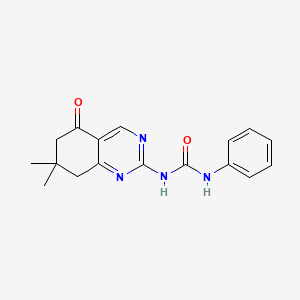
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, commonly known as MMG, is a synthetic compound that has been widely used in scientific research. MMG belongs to the class of glycine transporter inhibitors and has been found to have potential therapeutic applications in various disorders.
Mechanism of Action
MMG exerts its pharmacological effects by inhibiting the glycine transporter, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting glycine reuptake, MMG increases the concentration of glycine in the synaptic cleft, which enhances the activation of NMDA receptors and GABA receptors, leading to the modulation of neuronal excitability and neurotransmission.
Biochemical and Physiological Effects:
MMG has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal excitability, and the reduction of inflammation. MMG has also been found to enhance the expression of neurotrophic factors, which are essential for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the major advantages of using MMG in lab experiments is its potency and specificity in inhibiting the glycine transporter. MMG has also been found to have minimal toxicity and side effects, making it a safe and reliable compound for scientific research. However, one of the limitations of using MMG is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics in vivo.
Future Directions
There are several future directions for the research on MMG, including the development of new derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in other disorders, and the elucidation of its molecular mechanism of action. Furthermore, the development of new methods for the synthesis and purification of MMG may also enhance its potential for scientific research and drug development.
Conclusion:
In conclusion, MMG is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications in various disorders. MMG exerts its pharmacological effects by inhibiting the glycine transporter, leading to the modulation of neuronal excitability and neurotransmission. MMG has various biochemical and physiological effects, and its use in lab experiments has several advantages and limitations. There are several future directions for the research on MMG, which may enhance its potential for scientific research and drug development.
Synthesis Methods
MMG is synthesized through a multistep process, which involves the reaction of N-methylglycine with 4-methoxybenzaldehyde, followed by the addition of methylsulfonyl chloride. The final product is then purified through recrystallization to obtain a white crystalline solid with a melting point of 148-150°C.
Scientific Research Applications
MMG has been extensively studied in scientific research due to its potential therapeutic applications in various disorders, including neuropathic pain, epilepsy, and schizophrenia. MMG has been found to exhibit potent anticonvulsant and analgesic properties in animal models, making it a promising candidate for the development of new drugs for the treatment of these disorders.
Properties
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-12-11(14)8-13(18(3,15)16)9-4-6-10(17-2)7-5-9/h4-7H,8H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZPVSSJJJLLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B5773339.png)
amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5773347.png)
![dimethyl 5-[(cyclobutylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5773358.png)
![2-(4-methoxybenzyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5773364.png)
![2-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5773377.png)



![6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5773400.png)

![3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5773410.png)


